molecular formula C15H26N2O2 B2617953 N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide CAS No. 1444643-41-7

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide

Cat. No. B2617953
CAS RN: 1444643-41-7
M. Wt: 266.385
InChI Key: QCQIQETYNKWZGW-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-2-(4,4-dimethylcyclohexyl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of compounds known as cyclohexylamines, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of CMA is not fully understood, but it is believed to act by modulating the activity of certain ion channels and receptors in the nervous system. CMA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMA has been shown to exhibit a range of biochemical and physiological effects in animal models. Studies have demonstrated that CMA reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, CMA has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMA in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms underlying chronic pain and inflammation. However, one of the limitations of using CMA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CMA. One area of interest is the development of more potent and selective analogs of CMA that can be used for the treatment of chronic pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of CMA and its potential therapeutic applications in other medical conditions. Finally, more research is needed to explore the pharmacokinetics and toxicology of CMA to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of CMA involves the reaction of 4,4-dimethylcyclohexanone with ethyl cyanoacetate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield CMA as a white crystalline solid.

Scientific Research Applications

CMA has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neuropathic pain. Several studies have shown that CMA exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-(4,4-dimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-14(2)7-5-12(6-8-14)9-13(18)17-15(3,10-16)11-19-4/h12H,5-9,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQIQETYNKWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)NC(C)(COC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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